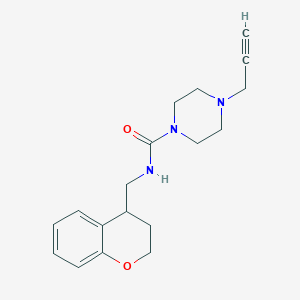

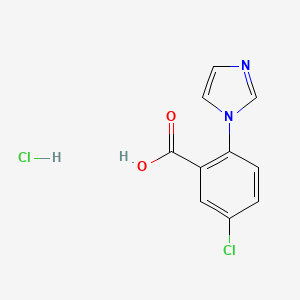

N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with the “3,4-Dihydro-2H-chromen” structure are part of a larger class of chemicals known as chromenes . Chromenes are aromatic organic compounds that consist of a benzene ring fused to a heterocyclic pyran ring . They are often found in various natural products and have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds often includes a chromene ring attached to a piperazine ring via an amide linkage . The chromene ring system is a fused six-membered benzene ring and a three-membered heterocycle, which contains an oxygen atom .Chemical Reactions Analysis

Chromenes can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions that “N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide” can undergo would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Chromenes, for example, often have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Applications De Recherche Scientifique

Androgen Receptor Antagonist Activities

A study by Kinoyama et al. (2005) explored a series of N-arylpiperazine-1-carboxamide derivatives, revealing their potent androgen receptor (AR) antagonist activities. These compounds were evaluated for their antiandrogenic properties, suggesting potential usefulness in prostate cancer treatment (Kinoyama et al., 2005).

Catalytic Applications in Synthesis

Silica-bonded N-propylpiperazine sodium n-propionate has been identified as an effective catalyst for synthesizing a series of 4H-pyran derivatives, including dihydropyrano[c]chromenes and benzo[e]-chromenes (Niknam et al., 2013). Another study by Ghashang et al. (2015) utilized silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst for the synthesis of various chromene derivatives, emphasizing its benefits such as high yields and a cleaner reaction process (Ghashang et al., 2015).

Synthesis of Antidepressant Agents

Abou-Gharbia et al. (1999) synthesized novel adamantyl aryl- and heteroarylpiperazine derivatives, investigating their serotonin receptor activities. Some of these compounds demonstrated potent 5-HT(1A) receptor affinity and moderate 5-HT(2) receptor affinity, indicating their potential as anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).

Antimicrobial Activity Studies

A study by Ukhov et al. (2021) synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, finding that some compounds exhibited notable antimicrobial activity (Ukhov et al., 2021). Similarly, Patel et al. (2011) synthesized novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, assessing their potential for treating HIV through cell-cell fusion inhibitory activities (Patel et al., 2011).

Antibacterial Agents

Pouramiri et al. (2017) synthesized novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, which demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-2-8-20-9-11-21(12-10-20)18(22)19-14-15-7-13-23-17-6-4-3-5-16(15)17/h1,3-6,15H,7-14H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZYHRLWEIQWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)NCC2CCOC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chloro-2-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2824447.png)

![3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2824450.png)

![4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2824451.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2824452.png)

![3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2824463.png)

![(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2824465.png)

![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol](/img/structure/B2824467.png)